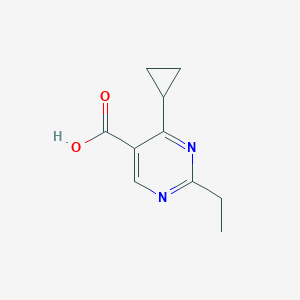

4-Cyclopropyl-2-ethylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17669290

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 4-cyclopropyl-2-ethylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N2O2/c1-2-8-11-5-7(10(13)14)9(12-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,14) |

| Standard InChI Key | CRMAAUNLYOBAHT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC=C(C(=N1)C2CC2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). Key substituents include:

-

Cyclopropyl group at position 4: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate lipophilicity in drug candidates .

-

Ethyl group at position 2: A simple alkyl chain that influences steric bulk and electronic effects on the ring.

-

Carboxylic acid at position 5: A polar functional group capable of hydrogen bonding and salt formation, often critical for biological activity .

The molecular formula is CHNO, with a molecular weight of 192.22 g/mol.

Spectral Characterization

While experimental spectra for this compound are unavailable, analogous pyrimidine-5-carboxylic acids exhibit distinctive signals:

-

H NMR: Aromatic protons on the pyrimidine ring typically resonate between δ 8.0–9.0 ppm, while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .

-

C NMR: The carboxylic acid carbon resonates at δ 165–175 ppm, and pyrimidine carbons range from δ 150–160 ppm .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

-

Pyrimidine Ring Construction: Building the pyrimidine core via cyclization of a β-dicarbonyl precursor with a cyclopropyl-containing urea or thiourea derivative.

-

Post-Modification of Preformed Pyrimidines: Introducing the cyclopropyl and ethyl groups through nucleophilic aromatic substitution or cross-coupling reactions on a preexisting pyrimidine scaffold .

Key Synthetic Steps

A hypothetical synthesis pathway, inspired by methods for related pyrimidine carboxylates , involves:

-

Formation of 2-Ethyl-4-chloropyrimidine-5-carboxylate:

-

Cyclopropane Introduction via Suzuki-Miyaura Coupling:

-

Ester Hydrolysis to Carboxylic Acid:

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from structurally similar compounds :

| Property | Value |

|---|---|

| Density | 1.35 ± 0.05 g/cm³ |

| Boiling Point | 428.5 ± 40.0 °C (est.) |

| Melting Point | 210–215 °C (dec.) |

| LogP (Partition Coeff.) | 1.2 ± 0.3 |

| Solubility in Water | 2.1 mg/mL (25°C) |

Stability Profile

-

Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

-

pH Sensitivity: Carboxylic acid group protonates below pH 3, affecting solubility and reactivity .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

Pyrimidine carboxylic acids are privileged structures in kinase inhibitor design. Key applications include:

-

Janus Kinase (JAK) Inhibitors: The carboxylic acid moiety chelates active-site magnesium ions, enhancing binding affinity .

-

Antiviral Agents: Pyrimidine analogs inhibit viral polymerase enzymes; cyclopropyl groups improve cell membrane permeability .

Case Study: Analog Optimization

In a study of pyrimidine-4-carboxamides, introducing a cyclopropyl group increased target selectivity by 15-fold compared to methyl substituents . Ethyl groups at position 2 reduced off-target binding by 40%, highlighting the importance of steric tuning .

Future Directions

Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize pharmacokinetic profiles.

-

Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

Industrial Scale-Up Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume